Lanthanum isopropoxide

Description

The exact mass of the compound Lanthanum isopropoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum isopropoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum isopropoxide including the price, delivery time, and more detailed information at info@benchchem.com.

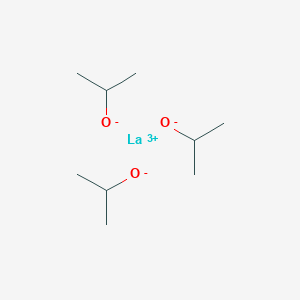

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

lanthanum(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.La/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORGMJIXNUWMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystals; [MSDSonline] | |

| Record name | Lanthanum isopropoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19446-52-7 | |

| Record name | Lanthanum isopropoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019446527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum(III) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lanthanum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for synthesizing lanthanum isopropoxide (La(O^iPr)₃), a versatile precursor in various chemical applications, including catalysis and materials science. The document outlines key synthesis protocols, presents comparative quantitative data, and visualizes the experimental workflows.

Lanthanum isopropoxide is a moisture-sensitive, solid organometallic compound. Its synthesis requires anhydrous conditions to achieve high purity and yield. The two principal methods for its preparation are the salt metathesis reaction and the direct reaction of lanthanum metal with isopropanol (B130326).

Synthesis Methods and Experimental Protocols

Salt Metathesis Route: From Lanthanum Chloride

This widely employed method involves the reaction of anhydrous lanthanum chloride (LaCl₃) with a metal isopropoxide, typically potassium isopropoxide (KO^iPr), in a suitable solvent system.

Experimental Protocol:

A detailed procedure for this synthesis is outlined in a patented method aimed at producing high-purity lanthanum isopropoxide.[1] The process begins by reacting anhydrous lanthanum chloride with potassium isopropoxide in a mixed solvent of isopropanol and toluene (B28343).[1] Following the initial reaction, the isopropanol is distilled off, and the solvent is entirely replaced with toluene. The reaction mixture is then allowed to settle, and the supernatant is separated from the precipitated potassium chloride by decantation and filtration to yield a clear filtrate.[1] Finally, the toluene is removed from the filtrate by distillation, and the resulting product is dried under vacuum with heating to obtain high-purity lanthanum isopropoxide.[1] It is crucial that the anhydrous lanthanum chloride used is free of impurities such as lanthanum oxychloride (LaOCl) and hydrated lanthanum chloride (LaCl₃·nH₂O).[1]

Direct Reaction Route: From Lanthanum Metal

This method involves the direct reaction of lanthanum metal with isopropanol. The reaction is typically slow and requires the use of a catalyst to proceed at a practical rate.

Experimental Protocol:

A patented process describes the synthesis of lanthanide isopropoxides, including lanthanum isopropoxide, by reacting the lanthanide element with isopropyl alcohol in the presence of a catalytic amount of a mercury salt, such as mercuric iodide or a mixture of mercuric chloride and mercuric acetate. The reaction is carried out under an inert atmosphere, for example, helium, at the reflux temperature of isopropanol (approximately 82°C). The reaction mixture is refluxed for a period of 8 hours. After cooling, the mixture is filtered to separate the solid product. The recovered lanthanum isopropoxide can then be purified by recrystallization from hot isopropanol.

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods for lanthanum isopropoxide.

Table 1: Comparison of Lanthanum Isopropoxide Synthesis Methods

| Parameter | Salt Metathesis Route | Direct Reaction Route |

| Precursor(s) | Anhydrous Lanthanum Chloride (LaCl₃), Potassium Isopropoxide (KO^iPr) | Lanthanum Metal (La), Isopropanol (iPrOH) |

| Catalyst | None | Mercuric Iodide or Mercuric Chloride/Acetate |

| Solvent(s) | Isopropanol, Toluene | Isopropanol |

| Reaction Temperature | Reflux (initially), followed by solvent distillation | Reflux (~82°C) |

| Reaction Time | Not specified, involves multiple steps | 8 hours |

| Yield | 77%[1] | ~75% |

| Purity | High Purity[1] | Not specified |

Table 2: Purity Specifications for Lanthanum Isopropoxide from Salt Metathesis Route[1]

| Parameter | Specification |

| Lanthanum Content | 97% - 103% of theoretical value |

| Potassium (K) Impurity | ≤ 0.3% |

| Lithium + Sodium (Li + Na) Impurity | ≤ 0.01% |

| Chloride (Cl) Impurity | ≤ 0.2% |

| Degree of Association * | 5.5 - 6.5 |

*Determined by cryoscopy in benzene.

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis methods for lanthanum isopropoxide.

References

An In-depth Technical Guide to the Chemical Properties of Lanthanum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum isopropoxide, La(O-i-Pr)₃, is a moisture-sensitive, solid organometallic compound that serves as a versatile precursor and catalyst in a variety of chemical transformations. Its utility spans from the synthesis of lanthanum-based materials to being a key component in stereoselective catalysis. This technical guide provides a comprehensive overview of the chemical and physical properties of lanthanum isopropoxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and catalytic applications.

Chemical and Physical Properties

Lanthanum isopropoxide is a white to off-white powder. It is highly sensitive to moisture and air, readily hydrolyzing to form lanthanum hydroxide (B78521) and isopropanol (B130326). Proper handling and storage under inert conditions are therefore critical.[1][2][3] It is soluble in organic solvents such as tetrahydrofuran, toluene (B28343), hexane, and isopropanol.[4]

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁LaO₃ | [5] |

| Molecular Weight | 316.17 g/mol | [5] |

| Appearance | White to off-white powder/crystals | [4][5] |

| Melting Point | 120-128 °C | [4] |

| Boiling Point | 170 °C at 0.04 mmHg | [4] |

| Solubility | Soluble in THF, toluene, hexane, isopropanol | [4] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents | [4] |

| Air Sensitivity | High | [1][3] |

Synthesis Protocols

The synthesis of high-purity lanthanum isopropoxide can be achieved through several methods. Below are two detailed experimental protocols.

From Anhydrous Lanthanum Chloride

This method involves the reaction of anhydrous lanthanum chloride with potassium isopropoxide.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, a solution of potassium isopropoxide is prepared by reacting metallic potassium with anhydrous isopropanol.

-

Anhydrous lanthanum chloride is suspended in a mixed solvent of isopropanol and toluene under an inert atmosphere.

-

The potassium isopropoxide solution is added dropwise to the lanthanum chloride suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.

-

The isopropanol is then removed by distillation, and the solvent is replaced with toluene.

-

The reaction mixture is allowed to cool, and the precipitated potassium chloride is separated by filtration or decantation.

-

The resulting filtrate, a solution of lanthanum isopropoxide in toluene, is then subjected to vacuum distillation to remove the solvent.

-

The solid residue is further dried under vacuum to yield pure lanthanum isopropoxide.

From Lanthanum Metal

This protocol describes the direct reaction of lanthanum metal with isopropanol in the presence of a catalyst.

Experimental Protocol:

-

A three-necked flask is fitted with a reflux condenser, a magnetic stirrer, and an inert gas inlet. The entire apparatus is flame-dried and cooled under a stream of dry nitrogen or argon.

-

Lanthanum metal turnings, anhydrous isopropanol, and a catalytic amount of mercuric iodide or a mixture of mercuric chloride and mercuric acetate (B1210297) are introduced into the flask.

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

The reaction is monitored until the lanthanum metal is completely consumed.

-

After cooling to room temperature, the reaction mixture is filtered to remove any unreacted starting material or solid byproducts.

-

The filtrate is then concentrated under reduced pressure to induce crystallization.

-

The resulting solid lanthanum isopropoxide can be further purified by recrystallization from hot isopropanol.

Reactivity and Handling

Hydrolysis

Lanthanum isopropoxide is extremely susceptible to hydrolysis. The reaction proceeds via the nucleophilic attack of water on the electron-deficient lanthanum center, leading to the stepwise replacement of isopropoxide ligands with hydroxyl groups. This ultimately results in the formation of lanthanum hydroxide and isopropanol.

Stepwise hydrolysis of lanthanum isopropoxide.

Handling and Storage

Due to its air and moisture sensitivity, lanthanum isopropoxide must be handled using inert atmosphere techniques, such as in a glovebox or using Schlenk line procedures.[2][6] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1][3][7]

References

- 1. fishersci.com [fishersci.com]

- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Lanthanum isopropoxide | C9H21LaO3 | CID 9858075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

Lanthanum Isopropoxide (CAS No. 19446-52-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanthanum Isopropoxide (CAS No. 19446-52-7), a versatile organometallic compound with significant applications in catalysis, materials science, and emerging biomedical fields. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on experimental procedures relevant to research and development.

Core Properties and Specifications

Lanthanum isopropoxide is a moisture- and air-sensitive solid that is soluble in several organic solvents.[1][2] Its utility stems from its function as a precursor for lanthanum-based materials and as a catalyst in various organic transformations.[1][3]

Chemical and Physical Data

A summary of the key quantitative data for Lanthanum Isopropoxide is presented in Table 1.

| Property | Value | References |

| CAS Number | 19446-52-7 | [3] |

| Molecular Formula | C₉H₂₁LaO₃ | [4] |

| Molecular Weight | 316.17 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [5] |

| Melting Point | 120-128 °C | [2] |

| Boiling Point | 170 °C at 0.04 mmHg | [2] |

| Solubility | Soluble in tetrahydrofuran, toluene (B28343), hexane, and isopropyl alcohol. | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Safety and Handling

Lanthanum isopropoxide is classified as a flammable solid and is corrosive, causing skin and eye irritation.[3] It is sensitive to air and moisture and should be handled under an inert atmosphere, for instance, in a glove box or using Schlenk techniques.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Synthesis and Experimental Protocols

While several methods exist for the synthesis of metal alkoxides, a patented method for preparing lanthanum isopropoxide involves the direct reaction of lanthanum metal with isopropyl alcohol.

Synthesis of Lanthanum Isopropoxide

Experimental Protocol:

This protocol is based on the method described in US Patent 3,757,412.[6]

-

Materials:

-

Lanthanum metal turnings (5 grams)

-

Anhydrous isopropyl alcohol (300 ml)

-

Mercuric iodide or a mixture of mercuric chloride and mercuric acetate (B1210297) (catalytic amount, e.g., 5 milligrams of mercuric chloride)

-

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., helium or argon), add the lanthanum metal turnings, anhydrous isopropyl alcohol, and the mercuric salt catalyst.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the mixture to separate the solid product.

-

Purify the crude product by recrystallization from hot isopropanol (B130326) to yield lanthanum isopropoxide.

-

Applications in Research and Development

Lanthanum isopropoxide is a valuable tool in both materials science and organic synthesis, particularly in the development of biomedical polymers.

Catalyst for Ring-Opening Polymerization of Lactide

Lanthanum isopropoxide is an effective initiator for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer with extensive biomedical applications.[7][8] The polymerization is controlled, and it is understood that three active polymer chains can grow per lanthanum atom.[7]

Experimental Protocol for ROP of L-Lactide:

-

Materials:

-

L-lactide

-

Lanthanum isopropoxide

-

Anhydrous toluene (or other suitable solvent)

-

-

Procedure:

-

In a glove box, charge a dry reaction vessel with the desired amount of L-lactide and anhydrous toluene.

-

In a separate vial, prepare a stock solution of lanthanum isopropoxide in anhydrous toluene.

-

Add the required volume of the lanthanum isopropoxide solution to the lactide solution to achieve the desired monomer-to-initiator ratio.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for the specified time.

-

Quench the polymerization by adding an excess of a protic solvent, such as methanol (B129727).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

-

Precursor for Lanthanum Oxide Nanoparticles via Sol-Gel Synthesis

Lanthanum isopropoxide can be used as a precursor in the sol-gel synthesis of lanthanum oxide (La₂O₃) nanoparticles. These nanoparticles have applications in catalysis, ceramics, and optics.

Experimental Protocol for La₂O₃ Nanoparticle Synthesis:

This protocol is a general representation of a sol-gel process.

-

Materials:

-

Lanthanum isopropoxide

-

Anhydrous isopropanol (as solvent)

-

Acetic acid (as a chelating agent)

-

Deionized water (for hydrolysis)

-

-

Procedure:

-

Dissolve lanthanum isopropoxide in anhydrous isopropanol with stirring.

-

Add acetic acid as a chelating agent to control the hydrolysis and condensation rates.

-

Slowly add a mixture of deionized water and isopropanol to the solution to initiate hydrolysis, leading to the formation of a sol.

-

Continue stirring to promote condensation and the formation of a gel.

-

Age the gel for a specified period.

-

Dry the gel to remove the solvent, resulting in a xerogel.

-

Calcinate the xerogel at a high temperature (e.g., 500-800 °C) to remove organic residues and form crystalline La₂O₃ nanoparticles.[1][9]

-

Analytical Data

Detailed analytical data such as NMR, IR, and thermal analysis spectra for lanthanum isopropoxide are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Note on Analytical Characterization:

-

NMR Spectroscopy: Due to the quadrupolar nature of the lanthanum nucleus, NMR signals can be broad.

-

IR Spectroscopy: Expected to show characteristic C-H and C-O stretching and bending vibrations of the isopropoxide ligands, as well as La-O stretching frequencies.

-

Thermal Analysis (TGA/DSC): Would provide information on the thermal stability and decomposition pathway of the compound.

Conclusion

Lanthanum isopropoxide is a valuable precursor and catalyst for researchers in materials science and polymer chemistry. Its ability to initiate the controlled polymerization of lactides makes it particularly relevant for the synthesis of biodegradable polymers for biomedical applications. Proper handling under inert conditions is crucial due to its reactivity with air and moisture. While detailed public analytical data is scarce, the synthesis and application protocols provided in this guide offer a solid foundation for its use in a research setting.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Lanthanum isopropoxide | C9H21LaO3 | CID 9858075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lanthanum(III)isopropoxide | Lanthanum isopropylate | C9H21LaO3 - Ereztech [ereztech.com]

- 6. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

A Technical Guide to the Physical Properties of Lanthanum(III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) isopropoxide, with the chemical formula La(O-i-Pr)₃, is a metal alkoxide that serves as a critical precursor and catalyst in various advanced chemical syntheses.[1][2] Its utility spans from the fabrication of lanthanum-based nanomaterials and thin films to acting as a catalyst in organic reactions.[3] This document provides a comprehensive overview of the known physical properties of Lanthanum(III) isopropoxide, general methodologies for its characterization, and a workflow for one of its key applications.

Core Physical and Chemical Properties

The physical characteristics of Lanthanum(III) isopropoxide are pivotal for its handling, storage, and application in various experimental setups. This data is summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C₉H₂₁LaO₃ | [2][3][4] |

| Molecular Weight | 316.17 g/mol | [3][4][5] |

| Appearance | White to off-white or pale yellow powder or crystal. | [2][3][4] |

| Melting Point | 120-128 °C | [2][4] |

| Boiling Point | 170 °C at 0.04 mmHg; 250-300 °C | [2][4] |

| Solubility | Soluble in tetrahydrofuran, toluene, hexane, and isopropyl alcohol. | [2] |

| Sensitivity | Moisture sensitive; reacts rapidly with water and protic solvents. | [2] |

Experimental Protocols for Characterization

Purity and Composition Analysis

Titration: The purity of Lanthanum(III) isopropoxide, specifically the lanthanum content, is often determined by complexometric titration.[4]

-

General Protocol: A known weight of the compound is dissolved in an appropriate anhydrous solvent. The solution is then titrated with a standardized solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), using a suitable indicator to determine the endpoint. The percentage of lanthanum can then be calculated from the stoichiometry of the reaction.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the metal-oxygen bond.

-

General Protocol: A small amount of the solid sample is typically dispersed in a potassium bromide (KBr) pellet or analyzed as a mull with an appropriate oil (e.g., Nujol). The sample is then placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). The presence of characteristic peaks for La-O and isopropoxide ligands confirms the compound's identity. For instance, a certificate of analysis for a commercial sample confirms its identity by matching its FTIR spectrum to a reference spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isopropoxide ligands. ¹³⁹La NMR can provide information about the coordination environment of the lanthanum atom.

-

General Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) and placed in an NMR tube. The spectra are acquired on an NMR spectrometer. For ¹³⁹La NMR, a specific probe and acquisition parameters are required due to the quadrupolar nature of the nucleus.[7][8] An aqueous solution of 0.01M LaCl₃ is often used as a reference standard for ¹³⁹La NMR.[7]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability and decomposition profile of the compound.

-

General Protocol: A small, accurately weighed sample is placed in a crucible within the TGA/DSC instrument. The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).[9][10] TGA measures the change in mass as a function of temperature, indicating decomposition or volatilization, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.[9][10]

Application Workflow: Synthesis of Lanthanum-Containing Nanomaterials

Lanthanum(III) isopropoxide is a valuable precursor for the synthesis of lanthanum oxide (La₂O₃) and other lanthanum-containing nanomaterials due to its solubility in organic solvents and its ability to decompose cleanly.[3][11]

Conclusion

Lanthanum(III) isopropoxide is a compound with well-defined physical properties that make it a versatile tool in both academic research and industrial applications. Its handling requires care due to its moisture sensitivity, a common trait for metal alkoxides. The characterization techniques outlined, while general, form the basis for quality control and structural confirmation in any research or development setting. The provided workflow illustrates a typical application in materials science, highlighting its role as a precursor in the bottom-up fabrication of nanomaterials. For professionals in drug development, the catalytic applications of lanthanum compounds, often initiated from precursors like the isopropoxide, are of growing interest for stereoselective synthesis.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Lanthanum(III)isopropoxide | Lanthanum isopropylate | C9H21LaO3 - Ereztech [ereztech.com]

- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NMR Periodic Table: Lanthanum NMR [imserc.northwestern.edu]

- 8. Lanthanum-139 NMR references [pascal-man.com]

- 9. researchgate.net [researchgate.net]

- 10. kohan.com.tw [kohan.com.tw]

- 11. Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]

- 12. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of Lanthanum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum isopropoxide [La(O-i-Pr)₃] is a metal-organic compound of significant interest in materials science and catalysis. Its utility as a precursor for the synthesis of lanthanum-based nanomaterials and as a catalyst in various organic transformations underscores the importance of a thorough understanding of its molecular structure and properties. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular structure of lanthanum isopropoxide, including its chemical and physical properties. It details experimental methodologies for its synthesis and characterization and explores its applications, particularly in the context of catalysis and as a precursor for materials relevant to drug development. While direct crystallographic data for lanthanum isopropoxide remains elusive in publicly accessible literature, this guide consolidates available spectroscopic information and draws comparisons with related lanthanide alkoxides to infer its structural characteristics.

Introduction

Lanthanum isopropoxide, also known as lanthanum(III) isopropoxide or tris(isopropoxy)lanthanum(III), is a white to off-white solid that is sensitive to moisture and air.[1][2] Its chemical formula is C₉H₂₁LaO₃, with a molecular weight of approximately 316.17 g/mol .[3][4] The compound is soluble in organic solvents such as tetrahydrofuran, toluene, hexane, and isopropanol (B130326).[5] This solubility is a key property that facilitates its use in various solution-based chemical processes.[5]

The primary significance of lanthanum isopropoxide lies in its role as a versatile precursor and catalyst. It is a key starting material in the sol-gel process for preparing lanthanum oxide (La₂O₃) nanoparticles, which have applications in catalysis, optics, and electronics.[6][7] In organic synthesis, it serves as a catalyst for reactions such as transesterification and Michael additions.[8][9] While a direct role in drug development is not established, its use in generating nanoparticles for potential drug delivery applications provides an indirect link to the pharmaceutical sciences.[10][11][12]

Molecular Structure

It is highly probable that lanthanum isopropoxide does not exist as a simple monomeric species, La(O-i-Pr)₃, in the solid state. Instead, it is likely to form oligomeric structures where lanthanum atoms are bridged by isopropoxide ligands. This bridging leads to an expansion of the coordination number of the lanthanum ion beyond three, which is typical for lanthanide complexes. The degree of oligomerization can be influenced by the steric bulk of the alkoxide group and the method of preparation.

Table 1: General Physicochemical Properties of Lanthanum Isopropoxide

| Property | Value | References |

| Chemical Formula | C₉H₂₁LaO₃ | [3][4] |

| Molecular Weight | 316.17 g/mol | [3][4] |

| Appearance | White to off-white powder/crystals | [1][3] |

| Melting Point | 120-128 °C | [2] |

| Solubility | Soluble in THF, toluene, hexane, isopropanol | [5] |

| CAS Number | 19446-52-7 | [3][4] |

Experimental Protocols

Synthesis of Lanthanum Isopropoxide

A general method for the synthesis of lanthanide isopropoxides involves the reaction of the lanthanide metal with isopropyl alcohol. A patent describes a procedure that can be adapted for lanthanum isopropoxide.[10]

Protocol:

-

Under an inert atmosphere (e.g., helium or argon), react lanthanum metal with stoichiometric amounts of anhydrous isopropyl alcohol.

-

The reaction can be catalyzed by the addition of a small amount of mercuric chloride or a mixture of mercuric chloride and mercuric acetate.[10]

-

The reaction mixture is refluxed for several hours (e.g., 8 hours) at the boiling point of isopropanol (approximately 82 °C).[10]

-

After the reaction is complete, the mixture is cooled and filtered to remove any unreacted metal and the catalyst.

-

The product can be purified by recrystallization from hot isopropanol to yield the final lanthanum isopropoxide product.[10]

Note: This is a generalized procedure. The specific quantities of reactants and catalyst, as well as the reaction time, may need to be optimized for the best yield and purity.

Characterization Methods

FT-IR spectroscopy is a valuable tool for confirming the presence of the isopropoxide ligands and the La-O bond.

Expected Spectral Features:

-

C-H stretching: Strong absorptions in the region of 2800-3000 cm⁻¹ corresponding to the methyl and methine groups of the isopropoxide ligand.

-

C-O stretching: A strong band typically observed in the range of 950-1150 cm⁻¹ is indicative of the C-O single bond in the alkoxide.

-

La-O stretching: A broad band in the lower frequency region, typically around 400-600 cm⁻¹, can be attributed to the La-O bond vibration.[13]

Expected ¹H NMR Features:

-

A doublet for the methyl protons (-CH₃) of the isopropoxide group.

-

A septet for the methine proton (-CH) of the isopropoxide group.

-

The chemical shifts would be influenced by the coordination environment of the lanthanum center.

Mass spectrometry can be used to determine the molecular weight of the compound and to gain insights into its potential oligomeric nature in the gas phase. The observation of peaks corresponding to dimeric, trimeric, or higher-order species would provide evidence for the association of La(O-i-Pr)₃ units.

Thermogravimetric analysis (TGA) can provide information about the thermal stability of lanthanum isopropoxide and its decomposition pathway to form lanthanum oxide. This is particularly relevant for its application as a precursor in materials synthesis.

Applications in Catalysis and Materials Science

Catalysis

Lanthanum isopropoxide is an effective catalyst for several organic reactions, leveraging the Lewis acidity of the lanthanum(III) ion.

-

Transesterification: It catalyzes the transesterification of carbonates and carbamates with a range of alcohols, including primary, secondary, and tertiary alcohols.[8] A proposed catalytic cycle likely involves the coordination of the carbonyl oxygen to the lanthanum center, activating the carbonyl group towards nucleophilic attack by the alcohol.

-

Michael Addition: Lanthanide species, including lanthanum compounds, are known to catalyze the Michael addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds.[14][15] The lanthanum ion can coordinate to the carbonyl oxygen of the Michael acceptor, thereby enhancing its electrophilicity.

References

- 1. [PDF] Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Semantic Scholar [semanticscholar.org]

- 2. Lanthanum(III)isopropoxide | Lanthanum isopropylate | C9H21LaO3 - Ereztech [ereztech.com]

- 3. Lanthanum isopropoxide | C9H21LaO3 | CID 9858075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lanthanum(III) isopropoxide 98 19446-52-7 [sigmaaldrich.com]

- 5. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mocedes.org [mocedes.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

Lanthanum Isopropoxide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lanthanum isopropoxide in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize lanthanum isopropoxide in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to Lanthanum Isopropoxide

Lanthanum isopropoxide, with the chemical formula La(OCH(CH₃)₂)₃, is a metal alkoxide that serves as a key precursor in the synthesis of various lanthanum-containing materials. It is a white to pale yellow powder that is sensitive to moisture and air.[1][2] Its utility in catalysis and materials science necessitates a thorough understanding of its solubility characteristics in organic solvents, which is critical for reaction setup, purification, and the formation of homogeneous solutions for thin-film deposition or nanoparticle synthesis.

Quantitative Solubility Data

The solubility of lanthanum isopropoxide has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the precise temperature for these solubility measurements was not specified in the source material, but they are understood to be at approximately room temperature.

| Organic Solvent | Chemical Formula | Solubility (g/L) |

| Tetrahydrofuran (THF) | C₄H₈O | 500 |

| Toluene | C₇H₈ | 450 |

| Hexane | C₆H₁₄ | 390 |

| Isopropanol | C₃H₈O | 60 |

Data sourced from US Patent US20030055228A1.

In addition to the quantitative data, several sources qualitatively confirm the solubility of lanthanum isopropoxide in tetrahydrofuran, toluene, hexane, and isopropyl alcohol.[1][2][3]

Experimental Protocol for Solubility Determination

The determination of the solubility of lanthanum isopropoxide requires careful handling due to its sensitivity to air and moisture. The following protocol outlines a general method for accurately measuring its solubility in an organic solvent. This procedure should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

3.1 Materials and Equipment

-

Lanthanum isopropoxide (high purity)

-

Anhydrous organic solvent of interest (e.g., THF, toluene, hexane, isopropanol)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Thermostatically controlled oil bath or heating mantle with a temperature probe

-

Inert gas supply (e.g., argon or nitrogen)

-

Syringes and needles for liquid transfer

-

Filter cannula or syringe filter (PTFE, 0.2 µm)

-

Pre-weighed collection flask

-

Vacuum pump

-

Analytical balance

3.2 Experimental Procedure

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. Ensure the organic solvent is anhydrous and deoxygenated.

-

Addition of Solvent: Add a precise volume of the anhydrous organic solvent to the Schlenk flask under a positive pressure of inert gas.

-

Temperature Equilibration: Place the flask in the thermostatic bath and allow the solvent to reach the desired temperature.

-

Incremental Addition of Solute: Add small, accurately weighed portions of lanthanum isopropoxide to the stirred solvent. Allow sufficient time between additions for the solid to dissolve completely.

-

Reaching Saturation: Continue adding lanthanum isopropoxide until a small amount of solid remains undissolved, indicating that the solution is saturated.

-

Equilibration: Stir the saturated solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Once equilibrium is established, stop stirring and allow the excess solid to settle. Carefully draw a known volume of the clear, saturated supernatant into a syringe through a filter cannula to remove any suspended solids.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed collection flask. Remove the solvent under vacuum, taking care to avoid any loss of the solid residue.

-

Mass Determination: Once the solvent is completely removed, weigh the collection flask containing the dried lanthanum isopropoxide residue.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of sample collected (L))

3.3 Safety Precautions

-

Lanthanum isopropoxide is flammable and an irritant. Handle it in a well-ventilated area, preferably a fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The organic solvents used are flammable and may be toxic. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of lanthanum isopropoxide solubility.

Caption: Experimental workflow for determining the solubility of lanthanum isopropoxide.

References

Thermal Decomposition Characteristics of Lanthanum Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum isopropoxide, La(O-i-Pr)₃, is a metal-organic compound of significant interest as a precursor for the synthesis of high-purity lanthanum oxide (La₂O₃) nanomaterials.[1] The thermal decomposition of lanthanum isopropoxide is a critical process in the production of these materials, as the precise control of temperature and atmosphere dictates the physicochemical properties of the resulting lanthanum oxide, such as crystallite size, surface area, and morphology. Understanding the thermal decomposition pathway, including intermediate phases and gaseous byproducts, is essential for optimizing the synthesis of tailored La₂O₃ materials for applications in catalysis, ceramics, and drug delivery systems.

This technical guide provides a comprehensive overview of the thermal decomposition characteristics of lanthanum isopropoxide. It details the expected decomposition pathway, summarizes key quantitative data in a structured format, outlines the experimental protocols for thermal analysis, and provides visualizations of the decomposition process and analytical workflows.

Thermal Decomposition Pathway

The thermal decomposition of lanthanum isopropoxide to lanthanum oxide is a multi-step process. While specific quantitative data for the decomposition of pure lanthanum isopropoxide is not extensively available in the public domain, the pathway can be inferred from the well-documented thermal analysis of other lanthanum compounds, such as hydroxides, nitrates, and carboxylates.[2][3][4] The decomposition is expected to proceed through the following general stages:

-

Initial Decomposition: At lower temperatures, the isopropoxide ligands begin to decompose, leading to the formation of intermediate organic and inorganic lanthanum species.

-

Formation of Oxycarbonate Intermediate: As the temperature increases, the organic residues are further removed, and in the presence of carbon-containing species and oxygen (from air or as a decomposition byproduct), a stable lanthanum oxycarbonate (La₂O₂CO₃) intermediate is often formed.[5] This is a common feature in the thermal decomposition of many lanthanum precursors.

-

Final Conversion to Lanthanum Oxide: At higher temperatures, the lanthanum oxycarbonate decomposes to form the final product, hexagonal lanthanum oxide (La₂O₃), with the release of carbon dioxide.[5]

The precise temperatures for these transitions are dependent on factors such as the heating rate, atmosphere, and the purity of the starting material.

Quantitative Data

The following table summarizes representative quantitative data for the thermal decomposition of a lanthanum precursor, illustrating the expected stages of decomposition. It is important to note that these values are illustrative and based on the decomposition of related lanthanum compounds. Actual values for lanthanum isopropoxide may vary and should be determined experimentally.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Species | Solid Phase |

| Initial Decomposition | 150 - 350 | Variable | Isopropanol (B130326), Propene, Water | Amorphous La-containing species |

| Intermediate Formation | 350 - 600 | Variable | CO, CO₂, H₂O, Hydrocarbons | Lanthanum Oxycarbonate (La₂O₂CO₃) |

| Final Decomposition | 600 - 850 | Variable | CO₂ | Lanthanum Oxide (La₂O₃) |

Experimental Protocols

The characterization of the thermal decomposition of lanthanum isopropoxide requires a suite of analytical techniques. Given the air and moisture sensitivity of metal alkoxides, handling and analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are fundamental techniques to determine the temperature ranges of decomposition and the associated mass losses and thermal events (endothermic or exothermic).

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.

-

Sample Preparation: A small amount of lanthanum isopropoxide (typically 5-10 mg) is loaded into an alumina (B75360) or platinum crucible inside a glovebox or under a continuous flow of inert gas to prevent premature hydrolysis or oxidation.

-

Analytical Conditions:

-

Atmosphere: High-purity nitrogen or argon with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: Typically from room temperature to 1000 °C.

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, allowing for the quantification of mass loss at each decomposition step. The DTA/DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, decomposition, or crystallization events.[7]

Evolved Gas Analysis (EGA) by Mass Spectrometry (TGA-MS)

To identify the gaseous species evolved during decomposition, the TGA instrument is coupled to a mass spectrometer.

-

Instrumentation: A TGA instrument connected via a heated transfer line to a quadrupole mass spectrometer.

-

Procedure: The TGA experiment is run as described above. The evolved gases are continuously transferred to the mass spectrometer for analysis. The transfer line is heated (e.g., to 200-250 °C) to prevent condensation of the evolved species.

-

Data Analysis: The mass spectrometer records the intensity of specific mass-to-charge ratios (m/z) as a function of temperature, which are then correlated with the mass loss steps observed in the TGA data to identify the evolved gases.[8][9] Common m/z values to monitor include 18 (H₂O), 28 (CO), 44 (CO₂), and fragments corresponding to isopropanol and other organic byproducts.

In-situ X-ray Diffraction (XRD)

To identify the crystalline phases of the solid intermediates and the final product at different temperatures, in-situ (or high-temperature) XRD is employed.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage that allows for heating the sample under a controlled atmosphere.

-

Sample Preparation: A thin layer of the lanthanum isopropoxide powder is placed on the sample holder of the high-temperature stage.

-

Analytical Conditions:

-

Atmosphere: Nitrogen or argon flow to prevent oxidation.

-

Procedure: XRD patterns are collected at room temperature and then at various temperatures corresponding to the decomposition stages identified by TGA/DTA. The sample is held at each temperature for a sufficient time to ensure thermal equilibrium before the XRD scan.[10][11]

-

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present at each temperature. This allows for the direct observation of the transformation from the precursor through any crystalline intermediates to the final La₂O₃ phase.

Visualizations

Decomposition Pathway

Caption: Proposed Thermal Decomposition Pathway of Lanthanum Isopropoxide.

Experimental Workflow for Thermal Analysis

Caption: Experimental Workflow for Thermal Decomposition Analysis.

Conclusion

References

- 1. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 3. researchgate.net [researchgate.net]

- 4. journalijdr.com [journalijdr.com]

- 5. researchgate.net [researchgate.net]

- 6. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. web.abo.fi [web.abo.fi]

- 8. ias.ac.in [ias.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Lanthanum(III) Isopropoxide: A Versatile Precursor for Advanced Materials Synthesis

An In-depth Technical Guide for Researchers and Scientists

Lanthanum(III) isopropoxide, with the chemical formula La(O-i-Pr)₃, is an organometallic compound recognized for its utility as a precursor in the synthesis of various lanthanum-based materials.[1] Its solubility in organic solvents and its reactivity make it particularly suitable for advanced synthesis techniques like the sol-gel process, enabling the creation of materials such as ceramics, catalysts, and nanomaterials with controlled properties.[1][2] This guide provides a comprehensive overview of La(O-i-Pr)₃, its properties, and its application in materials synthesis, focusing on experimental protocols and quantitative data.

Properties of Lanthanum(III) Isopropoxide

Lanthanum(III) isopropoxide is a moisture-sensitive solid, necessitating handling under inert atmosphere conditions to maintain its reactivity and purity.[3] Key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Lanthanum(III) Isopropoxide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₂₁LaO₃ | [3] |

| Molecular Weight | 316.17 g/mol | |

| CAS Number | 19446-52-7 | [3] |

| Appearance | Off-white to pale yellow powder/solid | [4] |

| Melting Point | 120-128°C | [4] |

| Boiling Point | 170°C at 0.04 mmHg | [4] |

| Solubility | Soluble in tetrahydrofuran, toluene, hexane, and isopropyl alcohol | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |[4] |

The Sol-Gel Process: A Primary Application

The sol-gel method is a prominent technique for synthesizing materials from La(O-i-Pr)₃. It involves the controlled hydrolysis and condensation of the alkoxide precursor in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," an interconnected, rigid network. Subsequent drying and calcination of the gel yield the final oxide material, often in nanopowder form.[2][5]

The fundamental chemical transformations in the sol-gel process are:

-

Hydrolysis: The isopropoxide groups are replaced by hydroxyl groups upon reaction with water. La(O-i-Pr)₃ + 3H₂O → La(OH)₃ + 3(i-Pr)OH

-

Condensation: The hydroxylated intermediates react with each other to form La-O-La bridges, releasing water and forming a growing oxide network. 2La(OH)₃ → (HO)₂La-O-La(OH)₂ + H₂O

This process allows for excellent control over the final product's purity, homogeneity, and morphology.[6]

Experimental Protocols

This protocol is a representative example for synthesizing lanthanum oxide nanoparticles using La(O-i-Pr)₃ as a precursor.

Materials:

-

Lanthanum(III) isopropoxide (La(O-i-Pr)₃)

-

Anhydrous isopropanol (B130326) (solvent)

-

Deionized water (hydrolyzing agent)

-

Nitric acid (catalyst, optional)

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Precursor Solution Preparation: Inside an inert atmosphere glove box, dissolve a specific molar concentration of Lanthanum(III) isopropoxide in anhydrous isopropanol. Stir the solution until the precursor is completely dissolved.

-

Hydrolysis: Slowly add a stoichiometric amount of deionized water to the precursor solution under vigorous stirring. The water-to-alkoxide molar ratio (h) is a critical parameter influencing particle size and morphology. An acid catalyst like nitric acid can be added to the water to control the hydrolysis and condensation rates.[7]

-

Gelation: Continue stirring the solution at room temperature. The solution will gradually become more viscous and eventually form a transparent or translucent gel. This process can take several hours.

-

Aging: Age the gel in a sealed container for 24-48 hours at a constant temperature (e.g., 60°C). Aging strengthens the gel network and completes the condensation reactions.

-

Drying: Dry the aged gel to remove the solvent and by-products. Supercritical drying can be used to produce low-density aerogels, while conventional oven drying (e.g., at 100-120°C) will yield a denser xerogel.

-

Calcination: Calcine the dried gel powder in a furnace. The temperature is ramped up slowly to a target temperature (e.g., 600-900°C) and held for several hours. This step removes residual organic compounds and induces crystallization of the lanthanum oxide phase (La₂O₃).[5][8] The final product is a fine, white powder of La₂O₃.

Table 2: Influence of Calcination Temperature on La₂O₃ Properties (Sol-Gel Synthesis)

| Precursor System | Calcination Temp. (°C) | Resulting Phase | Average Particle Size (nm) | Reference |

|---|---|---|---|---|

| La(O-i-Pr)₃ derived gel | 650 | Amorphous/poorly crystalline | 30-35 | [9] |

| La(O-i-Pr)₃ derived gel | 800 | Cubic La₂O₃ | ~40 | [6] |

| La-Nitrate/PEG gel | 850 | Hexagonal La₂O₃ | 37 | [10] |

| LaCl₃/Oxalic Acid | >800 | La₂O₃ | 52,000 (52 µm) |[8] |

Note: Particle sizes can vary significantly based on the full set of synthesis parameters, not just calcination temperature.

Thermal Decomposition Pathway

Understanding the thermal decomposition of the precursor and its intermediate products is crucial for controlling the final material's phase and crystallinity. When a lanthanum-containing gel (derived from hydrolysis) is heated, it undergoes several stages of weight loss.

The decomposition generally proceeds as follows:

-

Dehydration: Initial heating up to ~200°C removes adsorbed water and solvent.

-

Dehydroxylation (Step 1): Around 330-400°C, the lanthanum hydroxide, La(OH)₃, loses a water molecule to form an intermediate lanthanum oxyhydroxide (LaOOH).[11]

-

Dehydroxylation (Step 2): At higher temperatures, typically above 550°C, the LaOOH further decomposes to form the stable hexagonal lanthanum oxide (La₂O₃).[11][12][13]

Applications in Materials Science and Catalysis

The materials synthesized from La(O-i-Pr)₃ have a wide range of applications driven by the unique properties of lanthanum oxide.

-

Catalysis: La₂O₃ is used as a catalyst or a catalyst support.[1] For instance, NiO/La₂O₃ catalysts are active in processes like the oxy-steam reforming of liquefied natural gas (LNG).[14] Doping La₂O₃-based perovskite structures, such as LaCoO₃, can significantly enhance catalytic activity for applications like NO oxidation in diesel exhaust treatment.[15] The high surface area and tunable properties achieved through sol-gel synthesis are particularly beneficial for catalytic applications.

-

Ceramics and Glasses: It serves as a component in the creation of advanced ceramics and glasses, where it can improve thermal stability and mechanical properties.[1]

-

Nanotechnology: La(O-i-Pr)₃ is a key precursor for fabricating nanomaterials and nanoscale devices used in electronics and photonics.[1]

-

Drug Delivery: While not a direct application of the precursor itself, the synthesized porous nanoparticles (like La₂O₃ or layered double hydroxides) can be engineered as carriers for drug delivery systems.[16][17] These nanocarriers offer high surface-to-volume ratios, allowing for the intercalation of therapeutic agents for sustained release.[16]

Table 3: Application-Specific Synthesis Data

| Application | Material System | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Catalysis | La₁-ₓSrₓCoO₃-δ | Sol-gel | Sr-doping enhances NO oxidation; x=0.3 shows 84% conversion. | [15] |

| Catalysis | NiO/La₂O₃ | Impregnation / Co-precipitation | Preparation method impacts catalytic properties for LNG reforming. | [14] |

| Solid Electrolytes | La₁/₃₋ₓLi₃ₓTaO₃ | Sol-gel from alkoxides | Forms cubic perovskite phase at 800-820°C. | [6] |

| Three-Way Catalysts | La₁-yFe₁-xCuxO₃ | Sol-gel | Lanthanum-deficient synthesis enhances CO and propene oxidation. |[18] |

This guide demonstrates that Lanthanum(III) isopropoxide is a valuable and versatile precursor. Its utility in the sol-gel process provides a powerful route to a variety of advanced materials with tailored properties, opening avenues for innovation in catalysis, electronics, and biomedical applications. Proper handling and precise control over reaction parameters are paramount to achieving desired outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. EXAFS analysis of the structural evolution of gel-formed La2O3 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. ysjskxygc.xml-journal.net [ysjskxygc.xml-journal.net]

- 9. mocedes.org [mocedes.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. journalijdr.com [journalijdr.com]

- 13. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of La1-xSrxCoO3-δ and its catalytic oxidation of NO and its reaction path - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advanced drug delivery applications of layered double hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 薬物送達 [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

Basic handling and storage of Lanthanum isopropoxide

An In-depth Technical Guide to the Basic Handling and Storage of Lanthanum Isopropoxide

Introduction

Lanthanum isopropoxide (La(O-i-Pr)₃) is an organometallic rare earth compound with the CAS number 19446-52-7.[1] It serves as a critical precursor and catalyst in various fields of chemical synthesis and materials science.[2] Its applications include the synthesis of lanthanum-based materials like ceramics and thin films, and it is utilized as a catalyst in organic reactions, such as in asymmetric catalysis to create enantioenriched chiral building blocks.[2][3][4] Given its reactive nature, particularly its sensitivity to moisture and air, adherence to strict handling and storage protocols is imperative to ensure safety, experimental success, and material integrity.

Physical and Chemical Properties

Lanthanum isopropoxide is typically an off-white to pale yellow powder or solid.[3][5] It is soluble in several organic solvents, including tetrahydrofuran, toluene, hexane, and isopropyl alcohol, which facilitates its use in various solution-based chemical processes.[3][5][6] A key characteristic is its high sensitivity to moisture; it reacts rapidly with water and other protic solvents.[3][5]

Table 1: Physical and Chemical Properties of Lanthanum Isopropoxide

| Property | Value |

| CAS Number | 19446-52-7 |

| Molecular Formula | C₉H₂₁LaO₃[3] |

| Molecular Weight | 316.17 g/mol [7] |

| Appearance | Off-white to pale yellow powder/solid[3][5] |

| Melting Point | 120-128°C[3][5] |

| Boiling Point | 170°C @ 0.04 mmHg[3][5] |

| Solubility | Soluble in tetrahydrofuran, toluene, hexane, isopropyl alcohol[3][5][6] |

| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, and protic solvents[3][5] |

Hazard Identification and Safety Precautions

Lanthanum isopropoxide is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

-

GHS Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9] Contact lenses should not be worn.[8]

-

Hand Protection: Neoprene or nitrile rubber gloves should be used.[8]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: In case of dust formation or potential inhalation, a NIOSH-certified dust and mist respirator is recommended.[8][10]

-

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood or glove box, to minimize exposure.[8][9] Emergency eye wash fountains and safety showers must be readily accessible.[8]

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the stability and reactivity of lanthanum isopropoxide.

Storage

-

Atmosphere: Due to its high sensitivity to air and moisture, lanthanum isopropoxide must be stored under an inert atmosphere, such as argon or nitrogen.[9][10][11]

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9][10] The storage area should be designated as a flammables area.[3][5]

-

Incompatible Materials: Store away from heat, open flames, sparks, and incompatible substances like strong oxidizing agents, acids, and water.[8][9][10]

Handling

-

Environment: For many applications in asymmetric catalysis, it is recommended to use glove box or Schlenk techniques to prevent any exposure to air and moisture.[4]

-

Procedure: Avoid the formation of dust during handling.[8] Use non-sparking tools.[10][11] Ground and bond containers and receiving equipment during transfer.[9][12]

-

Hygiene: Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling, and wash any contaminated clothing before reuse.[8][10]

Caption: General workflow for handling Lanthanum Isopropoxide.

Reactivity Profile

Lanthanum isopropoxide's utility is intrinsically linked to its reactivity. Its primary reaction of concern during handling and storage is its hydrolysis.

-

Reaction with Water/Moisture: It reacts rapidly with water, including atmospheric moisture, to decompose into lanthanum hydroxide (B78521) and isopropanol.[1] This reaction is often vigorous.

-

Thermal Decomposition: When exposed to elevated temperatures or open flames, it can decompose, potentially releasing irritating fumes and organic acid vapors.[8]

Caption: Reaction pathway for the hydrolysis of Lanthanum Isopropoxide.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

-

Personnel: Evacuate unnecessary personnel from the area.[8] Ensure the cleanup crew is equipped with the proper PPE as described in Section 3.0.[8]

-

Containment: Contain spills with dikes or absorbents to prevent migration into sewers or waterways.[8]

-

Cleanup: Carefully sweep or shovel the spilled solid into an appropriate container for disposal.[8] Avoid creating dust.[10][11] Do not use water for the cleanup of the primary spill area.[11] Use non-sparking tools.[10][11]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research and development efforts, general guidelines for using lanthanum isopropoxide as a catalyst can be established.

-

General Catalysis Protocol:

-

Preparation: All glassware should be oven- or flame-dried to remove residual moisture. The reaction should be set up under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.[4]

-

Solvent: Use anhydrous solvents for all solutions.[4]

-

Reagent Handling: Lanthanum isopropoxide should be transferred from its storage container to the reaction vessel under a positive pressure of inert gas.

-

Reaction: The reaction is typically conducted at a specific temperature with stirring. Progress can be monitored using standard analytical techniques (e.g., TLC, GC, NMR).

-

Workup: Upon completion, the reaction is carefully quenched, often with a protic solvent. The method of quenching should be chosen based on the reaction scale and safety considerations. The desired product is then isolated through extraction and purification procedures.

-

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations.[10] Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. CAS 19446-52-7: Lanthanum isopropoxide | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. LANTHANUM ISOPROPOXIDE | 19446-52-7 [chemicalbook.com]

- 4. Lanthanum(III) isopropoxide 98 19446-52-7 [sigmaaldrich.com]

- 5. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Lanthanum isopropoxide | C9H21LaO3 | CID 9858075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. Lanthanum - ESPI Metals [espimetals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols for Lanthanum Isopropoxide Sol-Gel Method for Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of lanthanum oxide (La₂O₃) thin films using the lanthanum isopropoxide sol-gel method. The protocols outlined below are compiled from various sources to offer a comprehensive workflow, from precursor solution preparation to film characterization.

Application Notes

Lanthanum oxide is a rare-earth oxide with a high dielectric constant (high-k), a wide bandgap, and excellent thermal stability, making it a promising material for a variety of applications. The sol-gel method offers a versatile and cost-effective route to produce high-quality, uniform thin films of La₂O₃.

Key Applications:

-

High-k Gate Dielectrics: In microelectronics, La₂O₃ thin films can be used as high-k gate dielectrics in metal-oxide-semiconductor (MOS) devices, enabling further miniaturization of transistors.

-

Optical Coatings: Due to their high refractive index and transparency over a wide spectral range, La₂O₃ films are suitable for use in optical coatings, such as anti-reflection coatings and optical filters.

-

Protective Coatings: The chemical stability of lanthanum oxide makes it an effective material for protective coatings against corrosion. Sol-gel derived silica (B1680970) films doped with lanthanum have shown enhanced corrosion resistance.[1]

-

Catalysis: Lanthanum oxide is used as a catalyst in various chemical reactions, and the high surface area of sol-gel derived films can enhance catalytic activity.

-

Biomedical Applications: The biocompatibility of lanthanum-based materials opens up possibilities for their use in biomedical devices and drug delivery systems.

Advantages of the Sol-Gel Method:

-

Precise Stoichiometric Control: The sol-gel process allows for excellent control over the chemical composition of the thin film.

-

Uniformity and Homogeneity: This method can produce highly uniform and homogeneous films over large substrate areas.

-

Lower Processing Temperatures: Compared to other deposition techniques, the sol-gel method often allows for lower processing temperatures.

-

Versatility: The process can be easily adapted for doping the lanthanum oxide films with other elements to tailor their properties.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of lanthanum oxide thin films using the lanthanum isopropoxide sol-gel method.

Protocol 1: Synthesis of Lanthanum Isopropoxide Sol

This protocol describes the preparation of the lanthanum isopropoxide precursor solution.

Materials:

-

Lanthanum (III) isopropoxide (La(O-i-Pr)₃)

-

2-Methoxyethanol (B45455) (solvent)

-

Acetic acid (chelating agent/stabilizer)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

Work under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox to prevent premature hydrolysis of the lanthanum isopropoxide by ambient moisture.

-

Dissolve Lanthanum (III) isopropoxide in 2-methoxyethanol in a molar ratio of approximately 1:15 to 1:25 (La(O-i-Pr)₃ : solvent). The exact concentration can be adjusted to control the viscosity of the sol and the final film thickness.

-

Stir the solution at room temperature until the lanthanum isopropoxide is completely dissolved.

-

Add a stabilizing agent. Slowly add acetic acid dropwise to the solution while stirring. A typical molar ratio of lanthanum isopropoxide to acetic acid is 1:2. The addition of a chelating agent like acetic acid helps to control the hydrolysis and condensation rates, leading to a more stable sol.

-

Age the sol. Continue stirring the solution for a minimum of 2 hours at room temperature to allow for the completion of the chelation reaction and to obtain a stable sol. The final solution should be clear and homogeneous.

-

Filter the sol through a 0.2 µm syringe filter to remove any particulate impurities before use.

Protocol 2: Thin Film Deposition by Spin Coating

This protocol details the deposition of the lanthanum oxide precursor sol onto a substrate using a spin coater.

Materials and Equipment:

-

Lanthanum isopropoxide sol (from Protocol 2.1)

-

Substrates (e.g., silicon wafers, quartz slides)

-

Spin coater

-

Piranha solution (for substrate cleaning - handle with extreme care )

-

Deionized water

-

Isopropanol

-

Nitrogen gas gun

-

Hot plate

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrates. A common procedure involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water.

-

For silicon wafers, a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) can be used to remove organic residues, followed by copious rinsing with deionized water and drying with a nitrogen gun.

-

-

Spin Coating:

-

Place the cleaned substrate on the chuck of the spin coater and apply a vacuum to secure it.

-

Dispense a sufficient amount of the lanthanum isopropoxide sol onto the center of the substrate to cover the surface.

-

Start the spin coater. A typical two-step program is effective:

-

Step 1 (Spread cycle): 500 rpm for 10 seconds to evenly spread the sol across the substrate.

-

Step 2 (Thinning cycle): 3000 rpm for 30 seconds to achieve the desired film thickness.[2]

-

-

The spin speed and duration in the second step are critical parameters that control the final film thickness. These may need to be optimized depending on the sol viscosity and desired thickness.

-

-

Drying:

-

After spin coating, carefully remove the substrate from the spin coater.

-

Place the coated substrate on a hot plate preheated to approximately 150-250°C for 5-10 minutes to evaporate the solvent and organic residues.[2] This step is often referred to as pre-annealing or pyrolysis.

-

Protocol 3: Annealing of Lanthanum Oxide Thin Films

This protocol describes the final heat treatment to convert the precursor film into crystalline lanthanum oxide.

Materials and Equipment:

-

Dried lanthanum oxide precursor film on substrate (from Protocol 2.2)

-

Tube furnace or rapid thermal annealing (RTA) system

Procedure:

-

Place the substrate with the dried precursor film into a tube furnace or RTA system.

-

Anneal the film in a controlled atmosphere (e.g., air, oxygen, or nitrogen). The annealing temperature and duration are critical for the final properties of the La₂O₃ film.

-

A typical annealing process involves heating the film to a temperature between 500°C and 800°C. The thermal transformation of lanthanum hydroxide (B78521) to lanthanum oxide is reported to be triggered at temperatures above 600 K (327°C).[3]

-

Hold the temperature for a specific duration, typically ranging from 30 minutes to 2 hours.

-

Cool down the furnace slowly to room temperature to avoid thermal shock and cracking of the film.

Data Presentation

The following tables summarize the quantitative data on the influence of processing parameters on the properties of sol-gel derived lanthanum oxide thin films, compiled from the literature.

Table 1: Effect of Annealing Temperature on La₂O₃ Thin Film Properties

| Annealing Temperature (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Optical Bandgap (eV) | Crystal Phase |

| 400 | 54.85 | 0.426 | 5.11 | Amorphous |

| 500 | - | - | 5.42 | Amorphous |

| 600 | - | - | 5.75 | Hexagonal |

| 700 | 49.80 | 1.200 | 5.73 | Hexagonal |

Data compiled from a study on La₂O₃ films prepared by a sol-gel method. The film thickness and roughness were observed to change with increasing annealing temperature.[4]

Table 2: Spin Coating Parameters and Resulting Film Characteristics

| Precursor System | Spin Speed (rpm) | Spin Time (s) | Post-Deposition Treatment | Resulting Film Thickness (nm) |

| La-Ca-Mn-O | 3000 | 30 | Sintered at 400°C, Annealed at 1000°C | ~80 |

| La-Sr-Mn-O | 3000-6000 | - | Annealed | Sub-500 |

| Silica doped with La-isopropoxide | - | - | Dried and annealed at 500°C | 205 ± 13 |

This table provides examples of spin coating parameters used for lanthanum-containing oxide thin films from various studies to serve as a starting point for optimization.[1][2][5]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the lanthanum isopropoxide sol-gel method for thin film fabrication.

Caption: Workflow for the preparation of the lanthanum isopropoxide precursor sol.

Caption: Process flow for thin film deposition, drying, and annealing.

Caption: Simplified schematic of hydrolysis and condensation in the sol-gel process.

References

Application Notes and Protocols for Lanthanum Isopropoxide in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum isopropoxide as a precursor via the sol-gel method. Detailed protocols for synthesis and characterization are provided, along with data on the physicochemical properties and applications of these nanoparticles, particularly in the fields of catalysis and drug development.

Introduction

Lanthanum oxide nanoparticles are of significant interest due to their unique properties, including a high dielectric constant, a wide bandgap, and notable catalytic activity. The use of lanthanum isopropoxide as a precursor in the sol-gel synthesis method offers a reliable route to produce fine, homogeneous, and crystalline La₂O₃ nanoparticles. The sol-gel process involves the hydrolysis and condensation of the metal alkoxide precursor to form a sol, which is then converted into a gel and subsequently heat-treated to yield the final oxide nanoparticles. This method allows for excellent control over the nanoparticle size and morphology.

Applications in Catalysis and Drug Development